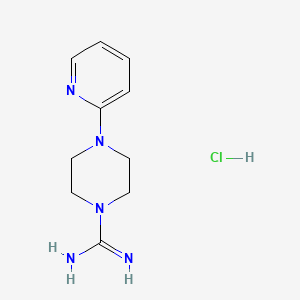
4-(Pyridin-2-yl)piperazine-1-carboximidamide hydrochloride
Overview
Description
4-(Pyridin-2-yl)piperazine-1-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C10H16ClN5 and its molecular weight is 241.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Novel Rho Kinase Inhibitor Synthesis
A scalable and facile synthetic process for a compound structurally similar to 4-(Pyridin-2-yl)piperazine-1-carboximidamide hydrochloride, specifically N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was developed. This compound is a novel Rho kinase inhibitor under investigation for treating central nervous system disorders (Wei et al., 2016).
2. Enhancement of Aqueous Solubility in Drug Design
A compound with a similar structure, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, was identified as a potent inhibitor with significantly enhanced aqueous solubility. This discovery is vital for improving oral absorption in drug design (Shibuya et al., 2018).
3. Anti-Hyperglycemic Properties
Carboximidamides derived from cyanamides and linked with a pyrimidine moiety, structurally related to this compound, have shown significant anti-hyperglycemic effects. This indicates potential therapeutic applications in diabetes management (Moustafa et al., 2021).
4. Potential Antipsychotic Agents
Heterocyclic carboxamides, structurally analogous to this compound, have been synthesized and evaluated as potential antipsychotic agents. They showed potent in vivo activities, indicating their potential use in psychiatric treatment (Norman et al., 1996).
5. Metabolism and Pharmacokinetics in Diabetes Treatment
The metabolism and pharmacokinetics of a dipeptidyl peptidase IV inhibitor structurally related to this compound were examined. This compound progressed to phase 3 for treating type 2 diabetes, indicating its significant role in diabetes pharmacotherapy (Sharma et al., 2012).
6. Small Molecule Inhibitors of PCSK9
A series of compounds including N-(piperidin-3-yl)-N-(pyridin-2-yl)piperazine-1-carboxamides were identified as small molecule PCSK9 mRNA translation inhibitors, demonstrating their potential in managing cholesterol levels (Londregan et al., 2018).
7. Inhibitors of Farnesyl Protein Transferase
Research into various 4-amido, 4-carbamoyl, and 4-carboxamido derivatives of related compounds revealed potential as inhibitors of Farnesyl Protein Transferase, which can be significant in cancer treatment and other diseases (Mallams et al., 1998).
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Properties
IUPAC Name |
4-pyridin-2-ylpiperazine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5.ClH/c11-10(12)15-7-5-14(6-8-15)9-3-1-2-4-13-9;/h1-4H,5-8H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKFPIJCNWEHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


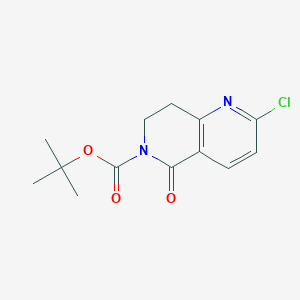
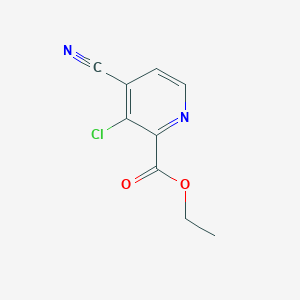
![(4-Tert-butyl-2,6-dimethylphenyl)({4-[(4-tert-butyl-2,6-dimethylphenyl)carbonyl]phenyl})methanone](/img/structure/B1404727.png)
![1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine](/img/structure/B1404728.png)
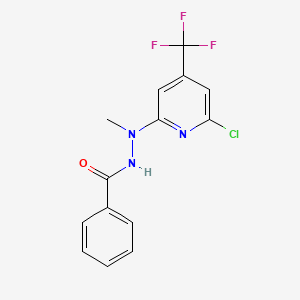

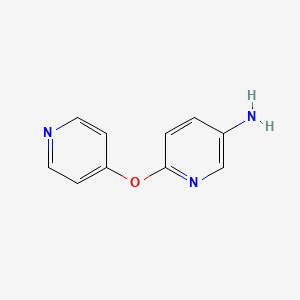
![1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride](/img/structure/B1404738.png)
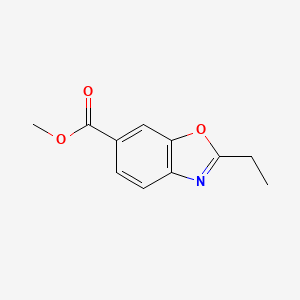
![Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1404742.png)
![Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1404743.png)
![tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate](/img/structure/B1404745.png)

![methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B1404747.png)
